![molecular formula C12H17BrN2O2S B3069822 1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine CAS No. 1000018-35-8](/img/structure/B3069822.png)
1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine
Overview
Description
1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine is a synthetic compound . It has a molecular formula of C12H17BrN2O2S . The average mass is 333.245 Da and the monoisotopic mass is 332.019409 Da .
Molecular Structure Analysis
The molecular structure of 1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine consists of a piperazine ring substituted with a 5-bromo-2-methyl-4-(methylsulphonyl)phenyl group .Physical And Chemical Properties Analysis
1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine has a molecular formula of C12H17BrN2O2S . The average mass is 333.245 Da and the monoisotopic mass is 332.019409 Da .Scientific Research Applications
Antipsychotic Agent Development
A study by Park et al. (2010) explored the synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides, revealing high affinities for 5-HT(2C) and 5-HT(6) receptors. This suggests potential applications in developing atypical antipsychotic agents with selective receptor activity, promising for the treatment of psychiatric disorders. The compound naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide exhibited notable affinity and selectivity, indicating its potential as a lead compound for further development (Park et al., 2010).
Antimicrobial Activity
Guna et al. (2009) synthesized 4-[(4-chlorophenyl)(phenyl) methyl] piperazine-1-yl-aroylamino/aryl sulphonamide/5-oxo-imidazolines and assessed their biological activity against various bacteria and fungi. Some compounds demonstrated moderate activity, highlighting the potential of such derivatives in antimicrobial drug development (Guna et al., 2009).
Antidepressant Candidates
Hvenegaard et al. (2012) investigated 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), identifying it as a novel antidepressant currently in late-stage clinical development for major depressive disorder. The study detailed its metabolic pathways, providing insights into its pharmacokinetics and potential for therapeutic application (Hvenegaard et al., 2012).
Flame Retardant Applications
Nguyen et al. (2014) explored the use of piperazine-phosphonates derivatives as flame retardants for cotton fabric. The study focused on understanding the thermal decomposition mechanisms of treated cotton fabric, offering insights into the potential of such compounds in enhancing fire resistance of textiles (Nguyen et al., 2014).
properties
IUPAC Name |
1-(5-bromo-2-methyl-4-methylsulfonylphenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-9-7-12(18(2,16)17)10(13)8-11(9)15-5-3-14-4-6-15/h7-8,14H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGLNCQPMBCRAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCNCC2)Br)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001203897 | |
Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001203897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine | |
CAS RN |
1000018-35-8 | |
Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001203897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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